molecular formula C11H18N2O B8686101 N-Butyl-N-(1-methyl-1H-pyrrol-2-yl)acetamide CAS No. 62187-82-0

N-Butyl-N-(1-methyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B8686101
CAS No.: 62187-82-0
M. Wt: 194.27 g/mol
InChI Key: AAULFYRZKUIUOS-UHFFFAOYSA-N
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Description

N-Butyl-N-(1-methyl-1H-pyrrol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

62187-82-0

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N-butyl-N-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C11H18N2O/c1-4-5-9-13(10(2)14)11-7-6-8-12(11)3/h6-8H,4-5,9H2,1-3H3

InChI Key

AAULFYRZKUIUOS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CN1C)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(1-Methylpyrrol-2-yl)acetamide (3.20 g, 0.0231 mol) in dry dimethylformamide was maintained at a temperature less than 0° C, with stirring under nitrogen, during the slow addition of 50% sodium hydride/oil (1.11 g, 0.0231 mol). After the addition, the mixture was stirred at 0° C. for 30 minutes and then the temperature allowed to rise to 15° C. when n-butyl iodide (8.50 g, 0.0461 mol) was added. The mixture was stirred at room temperature overnight and then poured into water (200 ml) and the mixture extracted with ether (4 × 50 ml). The combined extracts were washed with water (3 × 50 ml) and dried over magnesium sulphate. The solvent was removed in vacuo and the resulting oil distilled to give a colourless oil 3.72 g (83%) b.p. (airbath) 100° C/0.4 mm.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Yield
83%

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